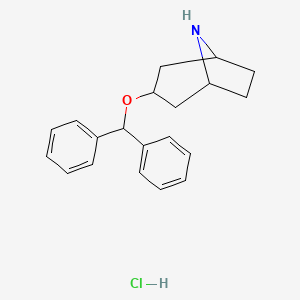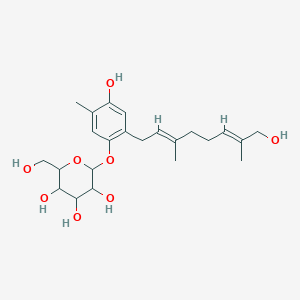![molecular formula C30H48O10 B12323854 beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/no-structure.png)
beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]: is a metabolite of chenodeoxycholic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This compound plays a crucial role in the metabolism and excretion of bile acids in the liver .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves the glucuronidation of chenodeoxycholic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoform UGT1A3 . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and occur in the liver.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely produced through biotechnological methods involving the expression of UGT enzymes in microbial or mammalian cell cultures. The process would involve the fermentation of these cells in bioreactors, followed by extraction and purification of the desired compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the glucuronic acid moiety.
Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Reduced forms of the glucuronic acid moiety.
Substitution: Various acylated and alkylated derivatives.
科学研究应用
Chemistry:
- Used as a model compound to study glucuronidation reactions and enzyme kinetics.
- Employed in the synthesis of bile acid derivatives for research purposes.
Biology:
- Studied for its role in bile acid metabolism and its impact on liver function.
- Used in research on the detoxification processes in the liver.
Medicine:
- Investigated for its potential therapeutic applications in liver diseases and disorders related to bile acid metabolism.
- Explored as a biomarker for liver function and bile acid metabolism.
Industry:
- Potential applications in the pharmaceutical industry for the development of drugs targeting bile acid metabolism.
- Used in the production of bile acid derivatives for various industrial applications.
作用机制
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves its role in the detoxification and excretion of bile acids. The compound is formed through the glucuronidation of chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This process increases the solubility of bile acids, facilitating their excretion from the liver into the bile and eventually into the intestines . The molecular targets include the bile acid transporters and receptors involved in bile acid metabolism.
相似化合物的比较
Similar Compounds:
Chenodeoxycholic acid: The parent compound from which beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is derived.
Glycochenodeoxycholic acid: Another bile acid derivative formed through conjugation with glycine.
Taurochenodeoxycholic acid: A bile acid derivative formed through conjugation with taurine.
Uniqueness: Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is unique due to its formation through glucuronidation, a process that significantly increases the solubility and excretion of bile acids. This distinguishes it from other bile acid derivatives that are conjugated with amino acids like glycine and taurine .
属性
分子式 |
C30H48O10 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
6-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38) |
InChI 键 |
ZTJBLIAPAIPNJE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







